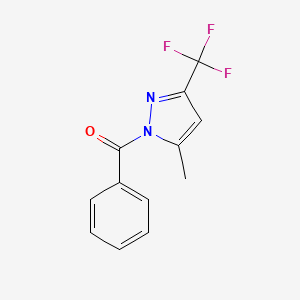

1-Benzoyl-5-methyl-3-(trifluoromethyl)pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. mdpi.comnih.govorientjchem.orgglobalresearchonline.net The pyrazole nucleus is a versatile scaffold found in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govorientjchem.orgglobalresearchonline.net This biological prevalence has made pyrazole derivatives the subject of intense investigation in drug discovery and development. mdpi.comnih.gov

Beyond pharmaceuticals, pyrazole-containing compounds have found applications in agrochemicals and as ligands in catalysis. orientjchem.orgresearchgate.net Their ability to coordinate with metal ions has led to the development of novel catalysts for various organic transformations. The inherent stability and aromaticity of the pyrazole ring, coupled with the ability to functionalize it at multiple positions, provide a robust platform for creating structurally diverse molecules. globalresearchonline.net

The Role of Trifluoromethyl and Benzoyl Moieties in Pyrazole Chemistry

The introduction of specific substituents onto the pyrazole ring can dramatically influence the physicochemical and biological properties of the resulting molecule.

The benzoyl group , consisting of a phenyl ring attached to a carbonyl group, is another important functional group in organic chemistry. fiveable.mewikipedia.orggeorganics.skucla.edu When attached to a heterocyclic ring system, it can influence the molecule's conformation and electronic properties. The carbonyl group can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets. The phenyl ring of the benzoyl group can participate in π-π stacking interactions, further stabilizing intermolecular associations. researchgate.net The benzoyl group is also a key component in the synthesis of various N-heterocycles. researchgate.net

The combination of these moieties on a pyrazole scaffold, as in 1-Benzoyl-5-methyl-3-(trifluoromethyl)pyrazole, is expected to result in a compound with a unique set of properties, making it a target of interest for further investigation.

Research Imperatives for this compound

While extensive research exists on substituted pyrazoles in general, specific and detailed research findings for this compound are not widely available in the public domain. The primary research imperatives for this compound would be to first establish efficient and scalable synthetic routes. Following its synthesis, a thorough characterization of its physicochemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry) and potentially its crystal structure, would be essential.

Subsequent research would logically focus on exploring its potential applications. Given the known biological activities of many trifluoromethylated and benzoylated pyrazoles, screening this compound for various biological activities would be a priority. Furthermore, its potential as a ligand in catalysis or as a building block for more complex molecules could be investigated. The generation of detailed research data is crucial to unlocking the full potential of this specific chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c1-8-7-10(12(13,14)15)16-17(8)11(18)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYQRASDYYHQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 1 Benzoyl 5 Methyl 3 Trifluoromethyl Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts distinct reactivity patterns, with the ring being susceptible to both electrophilic and nucleophilic attack. The presence of the electron-withdrawing benzoyl and trifluoromethyl groups significantly influences the regioselectivity and rate of these reactions.

Substitution Reactions on the Pyrazole Core

Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon atom. The N1-benzoyl and C3-trifluoromethyl groups are strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack compared to unsubstituted pyrazole. However, substitution at the C4 position is still achievable under appropriate conditions.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, halogenation of pyrazoles can be achieved using reagents like N-halosuccinimides (NCS, NBS, NIS). In a study on the halogenation of 3-aryl-1H-pyrazol-5-amines, it was demonstrated that direct C-H halogenation occurs readily at the C4 position. nih.gov While specific examples for 1-Benzoyl-5-methyl-3-(trifluoromethyl)pyrazole are not prevalent in the literature, it is anticipated that halogenation would proceed at the C4 position.

Nitration of pyrazoles can be carried out using a mixture of nitric acid and sulfuric acid. Direct nitration of pyrazole itself can lead to the formation of 4-nitropyrazole. For substituted pyrazoles, the regioselectivity is governed by the electronic nature of the substituents. Given the deactivating nature of the benzoyl and trifluoromethyl groups, forcing conditions may be required for the nitration of this compound at the C4 position.

Nucleophilic substitution reactions on the pyrazole ring are less common and generally require the presence of a good leaving group, such as a halogen, at the C3 or C5 position. The electron-deficient nature of the pyrazole ring in this compound, enhanced by the electron-withdrawing substituents, would facilitate such reactions if a suitable leaving group were present.

Transformations Involving the Pyrazole Nitrogen Atoms

The pyrazole ring possesses two nitrogen atoms, a pyridinic nitrogen (N2) and a pyrrolic nitrogen (N1), which is acylated in this case. The pyridinic N2 atom retains its basic and nucleophilic character and can participate in reactions such as alkylation. N-alkylation of pyrazoles typically yields a mixture of N1 and N2 alkylated products in unsymmetrically substituted pyrazoles. However, in this compound, the N1 position is already substituted. Therefore, any transformation involving the pyrazole nitrogens would primarily concern the N2 atom or involve the cleavage of the N1-benzoyl bond.

The N-benzoyl group can be cleaved under certain conditions, such as acidic or basic hydrolysis, or by reductive cleavage. For instance, studies on N-formyl pyrazolines have shown that the N-formyl group can be cleaved under acidic conditions. acs.org Similarly, the N-benzoyl group in this compound could potentially be removed to yield 5-methyl-3-(trifluoromethyl)pyrazole, which could then undergo further reactions at the N1 position.

Reactions of the Benzoyl Moiety

The benzoyl moiety attached to the N1 position of the pyrazole ring introduces a carbonyl group and a phenyl ring, both of which can undergo characteristic chemical transformations.

Transformations at the Carbonyl Group

The carbonyl group of the benzoyl moiety is susceptible to nucleophilic attack. A primary reaction is its reduction to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reduction of the carbonyl group would yield 1-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol.

Another important reaction is the addition of organometallic reagents, such as Grignard reagents (RMgX). The reaction of this compound with a Grignard reagent would lead to the formation of a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(1-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-1-phenylethan-1-ol).

Aromatic Substitutions on the Benzoyl Ring

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The carbonyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will occur at the meta-position of the phenyl ring. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 1-(3-nitrobenzoyl)-5-methyl-3-(trifluoromethyl)pyrazole.

Nucleophilic aromatic substitution on the benzoyl ring is also possible, particularly if the ring is activated by strongly electron-withdrawing groups and contains a suitable leaving group. In the absence of such activating groups, nucleophilic aromatic substitution on the benzoyl ring of this compound is generally difficult to achieve.

Reactivity and Electronic Influence of the Trifluoromethyl Group

This strong inductive effect (-I) deactivates the pyrazole ring towards electrophilic attack, making reactions such as halogenation and nitration more challenging compared to pyrazoles with electron-donating groups. However, this deactivation is somewhat offset by the directing effect of the other substituents.

Conversely, the electron-withdrawing nature of the CF3 group enhances the electrophilicity of the pyrazole ring, particularly at the C3 and C5 positions. This makes the ring more susceptible to nucleophilic attack, provided a suitable leaving group is present.

Interactive Data Table of Predicted Reactivity

| Moiety | Position of Attack | Reaction Type | Predicted Outcome |

| Pyrazole Ring | C4 | Electrophilic Substitution | Halogenation, Nitration (requires forcing conditions) |

| Pyrazole Ring | N2 | Nucleophilic Attack | Alkylation (if N1-benzoyl is cleaved) |

| Benzoyl Moiety | Carbonyl Carbon | Nucleophilic Addition | Reduction to secondary alcohol, Grignard reaction to tertiary alcohol |

| Benzoyl Moiety | Phenyl Ring (meta) | Electrophilic Substitution | Nitration, Halogenation |

Oxidation and Reduction Reactions of the Compound

Detailed research findings on the specific oxidation and reduction reactions of this compound are not extensively documented in publicly available scientific literature. However, based on the known reactivity of related N-acylpyrazoles and trifluoromethyl-substituted heterocycles, potential pathways for its transformation can be postulated.

Selective Oxidation Pathways

The pyrazole ring is generally considered to be relatively resistant to oxidation. However, the substituents on the ring can influence its reactivity. The benzoyl group, being an electron-withdrawing group, deactivates the pyrazole ring towards electrophilic attack, which is often a key step in oxidation reactions. Conversely, the methyl group at the C5 position is a potential site for oxidation.

Selective oxidation of the methyl group could potentially be achieved using mild oxidizing agents. For instance, reagents like selenium dioxide (SeO₂) are known to oxidize activated methyl groups to aldehydes. Another possibility is the use of potassium permanganate (KMnO₄) under carefully controlled conditions to achieve oxidation of the methyl group to a carboxylic acid. It is important to note that harsh oxidizing conditions could lead to the degradation of the pyrazole ring or cleavage of the N-benzoyl group.

A hypothetical selective oxidation pathway is presented in the table below:

| Oxidizing Agent | Potential Product | Reaction Conditions |

| Selenium Dioxide (SeO₂) | 1-Benzoyl-5-formyl-3-(trifluoromethyl)pyrazole | Inert solvent, elevated temperature |

| Potassium Permanganate (KMnO₄) | 1-Benzoyl-3-(trifluoromethyl)pyrazole-5-carboxylic acid | Neutral or slightly alkaline medium, controlled temperature |

Detailed Research Findings:

Specific experimental data on the selective oxidation of this compound is scarce. Research on the oxidation of pyrazoline precursors to pyrazoles using reagents like manganese dioxide (MnO₂) has been reported, but this pertains to the formation of the aromatic pyrazole ring rather than the oxidation of a pre-existing substituted pyrazole. acs.orgacs.org

Reductive Transformations

The reductive transformations of this compound can be expected to target two primary sites: the benzoyl carbonyl group and the pyrazole ring itself. The N-benzoyl group introduces an amide-like functionality which can be susceptible to reduction.

Reduction of the carbonyl group in the benzoyl moiety would lead to the corresponding benzyl alcohol derivative. This transformation can typically be achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent would be crucial to control the selectivity, as LiAlH₄ is a much stronger reducing agent and could potentially affect the pyrazole ring or the trifluoromethyl group under certain conditions.

Catalytic hydrogenation is another potential method for the reduction of the benzoyl group. However, this method might also lead to the reduction of the pyrazole ring, depending on the catalyst and reaction conditions employed. The trifluoromethyl group is generally stable under most reductive conditions.

A summary of potential reductive transformations is provided in the table below:

| Reducing Agent | Potential Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | 1-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol | Protic solvent (e.g., methanol (B129727), ethanol) |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol or further reduction products | Aprotic solvent (e.g., diethyl ether, THF) |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-Benzyl-5-methyl-3-(trifluoromethyl)pyrazole and/or ring-reduced products | Varies depending on catalyst, pressure, and temperature |

Detailed Research Findings:

Advanced Spectroscopic and Structural Elucidation of 1 Benzoyl 5 Methyl 3 Trifluoromethyl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 1-Benzoyl-5-methyl-3-(trifluoromethyl)pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by multidimensional techniques, is essential for unambiguous structural confirmation.

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The benzoyl group's protons typically appear as a complex multiplet in the aromatic region, while the pyrazole (B372694) and methyl protons exhibit distinct singlets.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the benzoyl group is characteristically downfield. A key feature for this molecule is the splitting pattern of the carbons associated with the trifluoromethyl group due to carbon-fluorine coupling (J-coupling). The CF₃ carbon itself appears as a quartet due to coupling with the three fluorine atoms (¹JC-F), and the pyrazole carbon to which it is attached (C3) also shows a quartet pattern, albeit with a smaller coupling constant (²JC-F). mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Splitting Patterns Predicted values are based on analysis of structurally similar compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings (Hz) |

| Benzoyl-H (ortho, meta, para) | 7.40 - 7.90 (m) | 128.0 - 134.0 | - |

| Pyrazole-H4 | 6.75 (s) | ~110.0 | - |

| Methyl (-CH₃) | 2.45 (s) | ~14.0 | - |

| Carbonyl (C=O) | - | ~168.0 | - |

| Pyrazole-C3 | - | ~148.0 (q) | ²JC-F ≈ 32-38 |

| Pyrazole-C5 | - | ~144.0 | - |

| Trifluoromethyl (-CF₃) | - | ~121.0 (q) | ¹JC-F ≈ 270-285 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the three chemically equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single, sharp signal (a singlet) in the proton-decoupled ¹⁹F NMR spectrum. mdpi.com The chemical shift of this signal is a characteristic indicator of the electronic environment of the CF₃ group. rsc.org

Table 2: Predicted ¹⁹F NMR Data Predicted values are based on analysis of structurally similar compounds.

| Assignment | ¹⁹F NMR (ppm) | Multiplicity |

| Trifluoromethyl (-CF₃) | -60.0 to -63.0 | Singlet (s) |

While 1D NMR spectra provide essential information, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm the precise connectivity of the molecular structure.

HSQC would be used to correlate directly bonded proton and carbon atoms. This would definitively link the proton signal at ~2.45 ppm to the methyl carbon at ~14.0 ppm and the pyrazole H4 proton at ~6.75 ppm to its corresponding carbon at ~110.0 ppm.

HMBC is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include:

The methyl protons showing a correlation to both the C5 and C4 carbons of the pyrazole ring, confirming the methyl group's position at C5.

The pyrazole H4 proton showing correlations to C3 and C5, confirming the ring structure.

Protons on the benzoyl ring showing a correlation to the carbonyl carbon, and importantly, a potential correlation from the ortho-protons of the benzoyl ring to the N1-attached pyrazole carbon (C5), confirming the benzoyl group's attachment to the nitrogen atom.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is particularly useful for identifying functional groups and studying conformational isomers.

The IR spectrum of this compound is dominated by characteristic absorption bands corresponding to its main functional groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band characteristic of the benzoyl ketone group is expected. mdpi.com

C-F Stretching: The trifluoromethyl group gives rise to very strong and distinct absorption bands in the fingerprint region of the spectrum. mdpi.com

Pyrazole Ring Vibrations: Stretching vibrations of the C=C and C=N bonds within the pyrazole ring appear at lower frequencies than the carbonyl stretch. mdpi.com

C-H Stretching: Vibrations from aromatic C-H bonds (benzoyl and pyrazole) and aliphatic C-H bonds (methyl) are also present.

Table 3: Characteristic Infrared (IR) Absorption Frequencies Frequency ranges are based on analysis of structurally similar compounds.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C=O Stretch | Benzoyl Ketone | 1670 - 1690 | Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1500 - 1615 | Medium-Strong |

| C-F Stretch | Trifluoromethyl | 1320 - 1350 and 1100 - 1150 | Very Strong |

| Aromatic C-H Stretch | Benzoyl & Pyrazole | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl | 2900 - 3000 | Medium-Weak |

The molecule's flexibility, primarily the rotation around the N1-C(O) single bond, can lead to different spatial arrangements or conformers. The relative orientation of the benzoyl group with respect to the pyrazole ring can influence the vibrational spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to explore the conformational landscape. derpharmachemica.comiu.edu.sa Different conformers can exhibit slight shifts in their vibrational frequencies, particularly for the C=O stretching mode, as its electronic environment changes with rotation. By comparing the experimentally observed spectrum with the calculated spectra for different stable conformers, it is possible to deduce the most likely conformation of the molecule in a given state (e.g., solid or in solution). iu.edu.sa This analysis provides critical information about the molecule's three-dimensional structure that complements the connectivity data obtained from NMR.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of a synthesized compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₁₂H₉F₃N₂O, the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical Elemental Composition Data for this compound

| Molecular Formula | C₁₂H₉F₃N₂O |

|---|---|

| Calculated Exact Mass | 266.0667 |

| Expected Ion (M+H)⁺ | 267.0745 |

Fragmentation Pattern Analysis

In mass spectrometry, molecules fragment in predictable ways based on their structure. The analysis of these fragments helps to piece together the molecular structure. For this compound, fragmentation would likely occur at the bonds connecting the different functional groups.

Key fragmentation pathways for pyrazole derivatives often involve the cleavage of substituent groups from the heterocyclic ring. For the title compound, the most probable fragmentation patterns would include:

Loss of the benzoyl group: Cleavage of the N-C bond between the pyrazole ring and the benzoyl carbonyl group would result in a prominent fragment ion corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105.

Loss of the phenyl group: A fragment corresponding to the loss of the phenyl ring from the benzoyl group would produce an ion at m/z 189.

Cleavage of the trifluoromethyl group: The C-CF₃ bond is relatively strong, but loss of the CF₃ radical can occur, leading to a fragment ion.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the loss of nitrogen (N₂) or hydrogen cyanide (HCN), a common fragmentation pattern for nitrogen-containing heterocyclic compounds.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Fragment Lost | Resulting Ion Structure |

|---|---|---|

| 189 | C₆H₅• | [M - Phenyl]⁺ |

| 161 | C₆H₅CO• | [5-methyl-3-(trifluoromethyl)pyrazole]⁺ |

| 105 | [pyrazole moiety]• | [C₆H₅CO]⁺ |

| 77 | [benzoyl-pyrazole moiety]• | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related structures allows for predictions of its solid-state conformation.

Molecular Conformation and Torsion Angle Analysis

Table 3: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Atoms Involved | Expected Conformation |

|---|---|---|

| Dihedral Angle 1 | C(phenyl)-C(carbonyl)-N(pyrazole)-N(pyrazole) | Twisted |

| Dihedral Angle 2 | C(carbonyl)-N(pyrazole)-C(pyrazole)-C(methyl) | Defines orientation of benzoyl relative to methyl group |

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular interactions. Given the molecular structure, several types of non-covalent interactions could be expected to dictate the crystal packing:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the benzoyl group is a hydrogen bond acceptor and could interact with aromatic or methyl C-H groups of neighboring molecules.

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms of the trifluoromethyl group and hydrogen atoms from adjacent molecules are also possible.

π-π Stacking: The aromatic phenyl and pyrazole rings could engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

Theoretical and Computational Investigations of 1 Benzoyl 5 Methyl 3 Trifluoromethyl Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of pyrazole (B372694) derivatives. researchgate.neteurjchem.com Calculations, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p), provide valuable insights into the molecular geometry, vibrational frequencies, and other quantum chemical parameters. x-mol.net These theoretical calculations are crucial for understanding the fundamental characteristics of molecules like 1-benzoyl-5-methyl-3-(trifluoromethyl)pyrazole and corroborating experimental data. The trifluoromethyl group is known to significantly influence the physicochemical properties and biological activity of pyrazole derivatives.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the electronic and optical properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap implies higher reactivity. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO orbitals can provide insights into potential sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

This table presents typical values for a substituted pyrazole derivative based on DFT calculations and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. nih.gov Red-colored regions correspond to negative electrostatic potential and are indicative of electrophilic attack sites, while blue-colored regions represent positive potential and are susceptible to nucleophilic attack. researchgate.netresearchgate.net In this compound, the electronegative oxygen atom of the benzoyl group and the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential. In contrast, the hydrogen atoms and the region around the trifluoromethyl group may exhibit positive potential.

Mulliken atomic charge analysis further quantifies the charge distribution on each atom of the molecule, providing a numerical basis for understanding its polarity and reactivity. researchgate.net

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Pyrazole

| Atom | Charge (a.u.) |

|---|---|

| O (Benzoyl) | -0.55 |

| N1 (Pyrazole) | -0.20 |

| N2 (Pyrazole) | -0.15 |

| C3 (Pyrazole) | +0.40 |

| C (CF3) | +0.70 |

This table provides hypothetical Mulliken charge values for selected atoms to illustrate charge distribution in a molecule similar to this compound.

Tautomerism and Conformational Analysis of Pyrazole Systems

Pyrazoles are known to exhibit tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. nih.gov The conformational preferences of these molecules also play a crucial role in their interactions with other molecules. nih.gov

For unsymmetrically substituted pyrazoles, annular prototropic tautomerism is a key consideration. researchgate.net In the case of a 3,5-disubstituted pyrazole, the proton on the nitrogen can reside on either of the two nitrogen atoms, leading to two different tautomers. The relative stability of these tautomers is influenced by the electronic nature of the substituents on the pyrazole ring. nih.gov For instance, the presence of an electron-withdrawing group like trifluoromethyl at the 3-position can favor the tautomer where the proton is on the nitrogen at the 1-position. nih.gov Computational studies can accurately predict the relative energies of these tautomers, providing insights into the predominant form in a given environment. nih.gov

Table 3: Hypothetical Relative Energies of Pyrazole Tautomers

| Tautomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Tautomer A | N1-H | 0.00 |

This table illustrates the potential energy difference between two tautomeric forms of a substituted pyrazole, with Tautomer A being the more stable form.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. By modeling the reaction pathways, transition states, and intermediates, researchers can gain a detailed understanding of the factors that control the reaction's outcome and kinetics. For instance, in reactions such as 1,3-dipolar cycloadditions to form pyrazoles, DFT calculations can help rationalize the observed regioselectivity. rsc.org

The mechanism of action of bioactive molecules like this compound can also be investigated through computational methods. By modeling the interaction of the molecule with its biological target, such as an enzyme or receptor, researchers can identify key binding interactions and understand the structural basis for its activity. The trifluoromethyl group, for example, is known to enhance lipophilicity, which can facilitate the penetration of biological membranes.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), followed by N-acylation. Computational studies on analogous pyrazole syntheses have elucidated the intricate details of the reaction mechanism, including the structures and energies of transition states.

The formation of the pyrazole ring from a β-diketone and hydrazine proceeds through a series of steps, including nucleophilic attack, dehydration, and cyclization. Transition state analysis using DFT can identify the rate-determining step of this process. For instance, calculations on similar systems have shown that the initial nucleophilic attack of the hydrazine on a carbonyl group has a lower activation barrier than the subsequent cyclization and dehydration steps. The regioselectivity of the initial attack, which determines the substitution pattern on the final pyrazole ring, is also a critical aspect that can be analyzed through transition state theory. The presence of a trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electrophilicity of the adjacent carbonyl carbon, thereby directing the nucleophilic attack of the hydrazine.

Table 1: Illustrative Calculated Activation Energies for Pyrazole Formation Steps

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 1,1,1-trifluoro-2,4-pentanedione (B1197229) + Hydrazine | TS1 | Hemiaminal Intermediate | 12.5 |

| Cyclization | Hemiaminal Intermediate | TS2 | Dihydropyrazole | 18.2 |

| Dehydration | Dihydropyrazole | TS3 | Pyrazole Ring | 15.8 |

Note: Data is illustrative and based on DFT calculations for analogous systems. Actual values for the specific synthesis of this compound may vary.

Kinetic and Thermodynamic Aspects of Reactions

The formation of substituted pyrazoles can be under either kinetic or thermodynamic control, and computational chemistry is instrumental in dissecting these aspects. nih.govnih.govresearchgate.net The reaction between a non-symmetrical 1,3-diketone and a substituted hydrazine can potentially yield two regioisomers. Computational studies can predict which isomer is the kinetic product (formed faster, via a lower activation energy transition state) and which is the thermodynamic product (more stable). nih.govnih.govresearchgate.net

For the synthesis of the 5-methyl-3-(trifluoromethyl)pyrazole precursor, the reaction conditions can be tuned to favor one isomer over the other. For instance, lower temperatures and shorter reaction times might favor the kinetic product, while higher temperatures and longer reaction times could allow for equilibration to the more stable thermodynamic product. DFT calculations can quantify the energy difference between the two regioisomers and the activation barriers leading to their formation, providing a theoretical basis for optimizing reaction conditions.

A study on the synthesis of 3,5-disubstituted pyrazoles highlighted the possibility of controlling the outcome by varying catalyst loading, solvent polarity, and reaction time to favor either kinetic or thermodynamic products. nih.govnih.govresearchgate.net Quantum-chemical calculations of the Gibbs free energies of activation (ΔG‡) and reaction (ΔG) can provide a clear picture of the reaction landscape. nih.gov

Table 2: Illustrative Thermodynamic Data for Pyrazole Isomerization

| Isomer | Relative Energy (kcal/mol) | Reaction | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |

| This compound | 0.0 (Reference) | Isomerization | -2.5 | 25.0 |

| 1-Benzoyl-3-methyl-5-(trifluoromethyl)pyrazole | +2.5 | Reverse Isomerization | +2.5 | 27.5 |

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from computational studies on kinetic versus thermodynamic control.

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can have a dramatic impact on the regioselectivity, reaction rate, and even the stability of different tautomers of pyrazole derivatives. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the electronic structure and reactivity of this compound.

Studies have shown that the use of aprotic solvents with strong dipole moments, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), can significantly improve the regioselectivity in the synthesis of substituted pyrazoles compared to polar protic solvents like ethanol (B145695). organic-chemistry.org This is often due to the differential stabilization of transition states and intermediates by the solvent. For instance, a polar aprotic solvent might better stabilize a charge-separated transition state, thereby lowering its energy and accelerating the reaction pathway leading to a specific regioisomer.

Furthermore, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.aracs.orgnih.gov This is attributed to their unique properties, including high ionizing power and low nucleophilicity, which can influence the reaction mechanism.

Computational investigations can also predict how the solvent affects the tautomeric equilibrium of pyrazoles. researchgate.net For pyrazole derivatives capable of tautomerism, the relative stability of the tautomers can be significantly altered by the solvent's polarity and its ability to form hydrogen bonds.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which is invaluable for the structural elucidation and validation of newly synthesized compounds like this compound. DFT calculations can be used to predict various spectroscopic data, including NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govnih.govresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to predict NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data. nih.govnih.gov Discrepancies between predicted and experimental spectra can often be rationalized by considering conformational changes, intermolecular interactions, or solvent effects. nih.gov For complex molecules, computational prediction of NMR spectra can be crucial in assigning the correct structure among several possibilities.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyrazole Ring

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | 148.5 | 149.2 |

| C4 | 107.2 | 106.8 |

| C5 | 140.1 | 140.9 |

Note: This table provides an illustrative comparison based on data for analogous pyrazole derivatives. The accuracy of the prediction depends on the level of theory and basis set used.

Derivatives and Analogs of 1 Benzoyl 5 Methyl 3 Trifluoromethyl Pyrazole

Design Principles for Pyrazole (B372694) Derivatives

The design of derivatives of 1-benzoyl-5-methyl-3-(trifluoromethyl)pyrazole is guided by principles aimed at optimizing molecular properties for specific applications. These principles include isosteric replacements to modulate activity and physicochemical characteristics, as well as diversification at various ring positions to explore new chemical space.

Isosteric replacement is a fundamental strategy in drug design, involving the substitution of one atom or group of atoms with another that possesses similar steric and electronic features. In the context of pyrazole derivatives, this approach can be employed to fine-tune the molecule's properties. For instance, the benzoyl group at the N1 position of the pyrazole ring can be replaced with other acyl or sulfonyl groups to alter the compound's polarity and hydrogen bonding capabilities.

A notable example of bioisosteric replacement involves the substitution of the 5-aryl moiety in pyrazole-based compounds. In a study focused on cannabinoid-1 receptor antagonists, the 5-aryl group of a pyrazole derivative was replaced with a 5-(5-alkynyl-2-thienyl) moiety. nih.govebi.ac.uk This modification led to a novel class of potent and selective antagonists, demonstrating that significant structural changes guided by isosteric principles can yield compounds with improved biological profiles. nih.gov

The trifluoromethyl group at the C3 position is a key feature of the parent compound, known to enhance metabolic stability and lipophilicity. mdpi.com Modifications at this position are generally less common due to the desirable properties conferred by the trifluoromethyl group. However, replacement with other electron-withdrawing groups could be explored to modulate the electronic character of the pyrazole ring.

Structural modifications can also be introduced at the C4 and C5 positions. The methyl group at C5, for instance, could be replaced by other alkyl or aryl groups to investigate the impact of steric bulk on activity. The introduction of substituents at the C4 position, which is unsubstituted in the parent molecule, offers another avenue for structural diversification.

Systematic modifications around the pyrazole core are crucial for developing a comprehensive understanding of structure-activity relationships. Diversification can be achieved at multiple positions of the this compound scaffold.

C3-Position: While the trifluoromethyl group is a defining feature, analogs with other haloalkyl groups or different electron-withdrawing substituents can be synthesized to probe the importance of this group for a particular biological activity.

C4-Position: The C4 position is a prime site for introducing diversity. Functionalization at this position can be achieved through various organic reactions, such as halogenation, nitration, or formylation, followed by further transformations.

C5-Position: The methyl group at the C5 position can be replaced with a range of alkyl, cycloalkyl, or aryl substituents to explore the steric and electronic requirements of this position.

A study on pyrazole-based inhibitors of meprin α and β systematically explored structural variations at the 3, 4, and 5-positions. nih.gov For instance, different aryl moieties were introduced at the 3 and 5-positions, and the influence of N-substitution was also evaluated. nih.gov This systematic approach allows for the generation of a library of compounds with diverse functionalities, enabling a thorough investigation of the chemical space around the pyrazole core.

Synthesis of Pyrazolo-Fused Heterocyclic Systems

The this compound core can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolopyridazinones, are of significant interest due to their diverse pharmacological activities.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that can be synthesized from 5-aminopyrazole precursors. While this compound is not a direct precursor, its structural motifs can be incorporated into synthetic strategies for related pyrazolo[1,5-a]pyrimidines. The general synthesis involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. researchgate.netresearchgate.net

For example, a novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles was synthesized, featuring various amino and substituted amino groups at the 5- and 7-positions. eurjchem.com The synthetic route typically involves the reaction of a 3-amino-4-cyanopyrazole with a β-ketoester or a related compound. The substituents on the initial pyrazole, such as a trifluoromethyl group, would be carried over into the final fused product.

The following table illustrates the types of reactants that can be used to construct the pyrazolo[1,5-a]pyrimidine (B1248293) ring system from a 5-aminopyrazole.

| 5-Aminopyrazole Precursor | 1,3-Dielectrophile | Fused Product |

| 5-Amino-3-(trifluoromethyl)pyrazole | β-Diketone | 7-Substituted-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

| 5-Amino-3-(trifluoromethyl)pyrazole | β-Ketoester | 7-Hydroxy-5-substituted-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

| 5-Amino-3-(trifluoromethyl)pyrazole | Malononitrile Dimer | 5,7-Diamino-6-cyano-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Pyrazolopyridazinone derivatives represent another important class of fused heterocycles. Their synthesis often involves the cyclization of a pyrazole precursor bearing suitable functional groups. For instance, a pyrazole with adjacent carboxylic acid or ester and hydrazone functionalities can be cyclized to form the pyridazinone ring.

While a direct synthesis from this compound is not straightforward, analogs of this compound could be functionalized to enable such a transformation. For example, a pyrazole-4-carboxylate could be condensed with a hydrazine (B178648) to form a pyrazolylhydrazide, which could then undergo cyclization with a dicarbonyl compound to yield a pyrazolopyridazinone.

The general synthetic approach can be envisioned as follows:

Functionalization of the pyrazole ring: Introduction of a carboxylate group at the C4 position of a suitable pyrazole precursor.

Formation of a hydrazide: Reaction of the pyrazole carboxylate with hydrazine hydrate (B1144303).

Cyclocondensation: Reaction of the pyrazolylhydrazide with a 1,3-dicarbonyl compound or its equivalent to form the pyridazinone ring.

Structure-Reactivity Relationships in this compound Analogs

The relationship between the structure of this compound analogs and their chemical reactivity is governed by the electronic and steric effects of the substituents on the pyrazole ring. The presence of the electron-withdrawing trifluoromethyl group at C3 and the benzoyl group at N1 significantly influences the reactivity of the pyrazole core.

The trifluoromethyl group deactivates the pyrazole ring towards electrophilic substitution, making reactions at the C4 position more challenging compared to pyrazoles with electron-donating groups. Conversely, the electron-deficient nature of the ring may render it more susceptible to nucleophilic attack, although such reactions are generally less common for pyrazoles.

The benzoyl group at the N1 position also plays a crucial role in the reactivity. The carbonyl group is conjugated with the pyrazole ring, which can affect the electron distribution within the heterocyclic system. The N-benzoyl group can be cleaved under certain conditions, allowing for further functionalization at the N1 position.

Structure-activity relationship (SAR) studies on pyrazole-based inhibitors have provided insights into how structural modifications affect biological activity. In one such study on meprin inhibitors, the introduction of different substituents at the N1, C3, and C5 positions of the pyrazole ring had a significant impact on their inhibitory potency. nih.gov For example, N-alkylation or N-arylation of a 3,5-diphenylpyrazole (B73989) led to a decrease in activity, suggesting that an unsubstituted N1 position is favorable for this particular target. nih.gov

The following table summarizes the expected influence of substituents on the reactivity of the pyrazole ring in analogs of this compound.

| Position | Substituent | Effect on Reactivity |

| N1 | Benzoyl | Electron-withdrawing, can be a leaving group |

| C3 | Trifluoromethyl | Strongly electron-withdrawing, deactivates the ring to electrophilic attack |

| C4 | Hydrogen | Site for potential electrophilic substitution (though deactivated) |

| C5 | Methyl | Weakly electron-donating |

Advanced Applications of 1 Benzoyl 5 Methyl 3 Trifluoromethyl Pyrazole and Its Derivatives

Applications in Materials Science

The functional groups on the 1-benzoyl-5-methyl-3-(trifluoromethyl)pyrazole scaffold provide multiple avenues for its integration into advanced materials. The benzoyl group can enhance compatibility with aromatic polymers, while the trifluoromethyl group can impart desirable properties such as thermal stability and hydrophobicity.

Incorporation into Polymer Matrices for Enhanced Thermal and Chemical Resistance

While direct studies on the incorporation of this compound into polymer matrices are not extensively documented, the known effects of trifluoromethyl groups on polymer properties suggest significant potential. The C-F bond is exceptionally strong, and the presence of the CF3 group can increase the thermal stability and chemical resistance of materials. Incorporating pyrazole (B372694) derivatives with trifluoromethyl groups into polymer backbones or as additives can lead to materials with improved performance in harsh environments. The benzoyl moiety could further enhance these properties through increased rigidity and favorable interactions with aromatic polymer chains.

Development of Coatings and Adhesives with Tailored Surface Properties

The trifluoromethyl group is known to lower the surface energy of materials, leading to hydrophobic and oleophobic properties. This makes derivatives of this compound attractive for the development of specialized coatings and adhesives. By modifying surfaces with these compounds, it is possible to achieve enhanced water repellency, anti-fouling, and self-cleaning properties. The pyrazole ring itself can offer strong adhesion to metal surfaces through coordination, suggesting that these compounds could be effective as corrosion-resistant coatings or as adhesion promoters in advanced adhesive formulations.

Luminescence Properties and Development of Optical Materials

Trifluoromethyl-substituted pyrazole derivatives have shown promise in the development of optical materials due to their luminescence properties. For instance, certain 6-CF3-1H-pyrazolo[3,4-b]quinolines, which feature a trifluoromethylated pyrazole fused to a quinoline core, have been investigated for their applications in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com These compounds can exhibit fluorescence, with the emission properties being tunable based on the substituents attached to the pyrazole and quinoline rings. researchgate.netmdpi.com

The fluorescence in some phenyl-decorated pyrazoloquinolines is attributed to a photoinduced charge transfer process. researchgate.netmdpi.com In one study, an OLED device employing a trifluoromethylated pyrazoloquinoline derivative as the emitter produced a deep bluish-green light with emission spectra in the range of 481–506 nm. mdpi.com The performance of such devices can be quantified by parameters like maximum brightness and current efficiency. For example, a device based on 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. researchgate.net While these are not direct derivatives of this compound, the findings highlight the potential of the trifluoromethyl-pyrazole core in creating new luminescent materials.

| Emitting Material (Derivative) | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) | Emission Color |

| 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | ~1436.0 researchgate.net | up to 1.26 researchgate.net | Bluish-green mdpi.com |

| Other pyrazoloquinolines | up to 37,000 | 6.0 | Green |

This table presents data for related trifluoromethylated pyrazole derivatives to illustrate the potential of this class of compounds in optical materials.

Ligand Design in Coordination Chemistry

The nitrogen atoms in the pyrazole ring of this compound and its derivatives make them excellent ligands for a wide range of metal ions. The substituents on the pyrazole ring play a crucial role in modulating the electronic and steric properties of the resulting metal complexes.

Pyrazole Derivatives as Ligands for Transition Metal Complexes

Pyrazole-based ligands are of significant interest in coordination chemistry due to their versatile coordination modes. chemrxiv.orgchemrxiv.org The derivative 5-methyl-3-(trifluoromethyl)-1H-pyrazole, which is the parent pyrazole of the title compound, has been used to synthesize a new family of coordination compounds with first-row transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). chemrxiv.orgchemrxiv.org The interaction of this ligand with metal acetates has been investigated, demonstrating its ability to form stable complexes. chemrxiv.org The resulting coordination compounds have been characterized using various techniques, including elemental analysis, IR, UV/Vis, and NMR spectroscopy. chemrxiv.orgchemrxiv.org This foundational work provides a basis for understanding how the more complex this compound might coordinate with transition metals.

Fine-Tuning of Metal Complex Properties through Pyrazole Substitution

The introduction of a trifluoromethyl group onto the pyrazole ring is a powerful strategy for modulating the electronic and steric properties of the resulting metal complexes. chemrxiv.orgchemrxiv.org The strong electron-withdrawing nature of the CF3 group is expected to lower the pKa of the pyrazole proton, which can facilitate the formation of pyrazolate-based complexes. chemrxiv.org This can significantly influence the acidity, stability, and reactivity of the metal complexes. chemrxiv.orgchemrxiv.org

Furthermore, the presence of fluorine can enhance properties such as volatility, thermal stability, and solubility of the complexes in non-polar solvents. chemrxiv.org The benzoyl group in this compound would introduce additional steric bulk and potential coordination sites through its carbonyl oxygen, offering further avenues for fine-tuning the properties of the metal complexes for specific applications, such as catalysis or as building blocks for metal-organic frameworks. The electronic features of substituents play a key role; electron-donating groups tend to favor a C3 configuration, while electron-withdrawing groups like trifluoromethyl stabilize the system when at the C5 position. nih.gov

| Substituent | Effect on Pyrazole Ligand | Impact on Metal Complex Properties |

| Trifluoromethyl (CF3) | Increases acidity (lowers pKa) chemrxiv.org | Enhances stability, reactivity, volatility, and thermal stability chemrxiv.orgchemrxiv.org |

| Methyl (CH3) | Electron-donating | Influences basicity of the pyrazole ring nih.gov |

| Benzoyl (C6H5CO) | Introduces steric bulk and potential secondary coordination site | Can influence complex geometry and solubility |

Role as Chemical Reagents and Research Tools

While the direct applications of this compound as a chemical reagent and research tool are not extensively documented in publicly available literature, the broader family of pyrazole derivatives sees significant use in various scientific domains. The structural motifs present in this compound—the benzoyl group, the pyrazole core, and the trifluoromethyl substituent—are all features that are actively explored in the development of new research tools.

Utility in Proteomics Research for Molecular Tagging and Modification

There is no specific information in the reviewed scientific literature detailing the use of this compound for molecular tagging and modification in proteomics research. However, the potential for pyrazole-containing molecules in this field is an active area of investigation. For instance, fluorescently labeled pyrazole derivatives have been synthesized for use in biological studies, demonstrating the utility of the pyrazole scaffold as a platform for developing molecular probes nih.gov. The design of such tools often involves the incorporation of a reactive group that can covalently bind to proteins, and a reporter tag, such as a fluorophore, for detection.

In a related context, a similar compound, 1-Benzoyl-3,5-bis(heptafluoropropyl)pyrazole, is commercially available as a biochemical for proteomics research scbt.com. This suggests that the benzoylpyrazole scaffold may have properties amenable to proteomics applications, although the specific function of this related compound is not detailed. The development of novel chemical probes for protein labeling is a dynamic field, and the exploration of diverse chemical scaffolds, including pyrazoles, is a key aspect of this research.

Catalytic Applications

Specific catalytic applications for this compound have not been identified in the surveyed literature. However, the broader class of pyrazole derivatives has been explored in the context of catalysis. Pyrazoles can act as ligands for metal catalysts or, in some cases, as catalysts themselves. For example, various pyrazole derivatives are utilized in palladium-catalyzed C-H allylation and benzylation reactions acs.org. Additionally, silver-catalyzed reactions are employed in the synthesis of certain trifluoromethyl-substituted pyrazoles mdpi.com.

The potential for a molecule like this compound to have catalytic activity would depend on its ability to coordinate with metal centers or to influence the transition state of a reaction through non-covalent interactions. The electron-withdrawing nature of the trifluoromethyl group and the steric and electronic properties of the benzoyl and methyl groups would all influence its potential as a ligand or catalyst. Further research would be required to explore and identify any such catalytic roles.

Agrochemical Research: Design of Pyrazole-Based Scaffolds

The pyrazole ring is a cornerstone in the development of modern agrochemicals, with numerous commercial products featuring this heterocyclic core. The design of novel pyrazole-based scaffolds is a highly active area of research aimed at discovering new pesticides with improved efficacy, selectivity, and environmental profiles. The presence of a trifluoromethyl group, as seen in this compound, is a common feature in many successful pyrazole-based agrochemicals, often enhancing their biological activity.

Pyrazole amide and benzoylpyrazole derivatives have been extensively investigated for their insecticidal, fungicidal, and herbicidal properties. The biological activity of these compounds is highly dependent on the substitution pattern on the pyrazole ring and the nature of the amide or benzoyl moiety. Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of new and effective agrochemicals.

Recent research in the design of pyrazole-based agrochemicals has focused on several key areas:

Modification of the Pyrazole Ring: The substituents at various positions of the pyrazole ring play a critical role in determining the spectrum of activity and potency of the resulting compound. For instance, the introduction of different functional groups can influence the compound's binding to its target site in the pest.

Variation of the Acyl/Benzoyl Group: The acyl or benzoyl portion of the molecule is another key area for modification. Changes to the substituents on the phenyl ring of a benzoylpyrazole can significantly impact its herbicidal or insecticidal activity.

Introduction of Novel Pharmacophores: The combination of the pyrazole scaffold with other known active fragments is a common strategy to develop new agrochemicals with enhanced properties.

The trifluoromethyl group at the 3-position of the pyrazole ring is known to be beneficial for the biological activity of many pyrazole-based pesticides. This is often attributed to its ability to increase the metabolic stability of the molecule and to enhance its binding affinity to the target protein.

Below is a table summarizing the impact of different structural modifications on the biological activity of pyrazole-based agrochemicals, based on findings from various research studies.

| Structural Modification | Impact on Biological Activity | Example of Target Pest/Disease |

| Introduction of a trifluoromethyl group at the 3-position of the pyrazole ring | Often enhances insecticidal and fungicidal activity. | Lepidopteran pests, various fungal pathogens. |

| Variation of substituents on the N-phenyl ring of pyrazole amides | Can modulate the spectrum of activity (e.g., against different insect species). | Diamondback moth, armyworm. |

| Modification of the benzoyl moiety in benzoylpyrazole herbicides | Influences herbicidal efficacy and crop selectivity. | Broadleaf weeds in corn and cereals. |

| Introduction of a thioether linkage | Can lead to potent fungicidal activity. | Rice sheath blight. |

The ongoing research in this field continues to generate novel pyrazole-based scaffolds with promising agrochemical properties, highlighting the versatility and importance of this chemical class in agriculture.

Emerging Research Directions and Future Perspectives for 1 Benzoyl 5 Methyl 3 Trifluoromethyl Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for pyrazole (B372694) derivatives often involve hazardous reagents and environmentally harmful solvents. jpsbr.org The future of synthesizing 1-Benzoyl-5-methyl-3-(trifluoromethyl)pyrazole is geared towards "green chemistry" principles, aiming to reduce waste, energy consumption, and the use of toxic substances. researchgate.net Research is increasingly focused on multicomponent reactions, which improve atom economy by combining several starting materials in a single step. Other sustainable approaches include the use of microwave or ultrasound irradiation to accelerate reactions and reduce energy input, as well as the exploration of eco-friendly solvents like water or bio-based solvents. researchgate.net The development of reusable catalysts, such as magnetic nanoparticles, also presents a promising avenue for cleaner production cycles. researchgate.net

| Approach | Traditional Methods | Sustainable/Novel Methods | Key Advantages of Sustainable Methods |

|---|---|---|---|

| Solvents | Volatile organic compounds (e.g., benzene, toluene, DMF) | Water, ethanol (B145695), ionic liquids, or solvent-free conditions | Reduced toxicity, lower environmental impact, improved safety |

| Catalysts | Homogeneous strong acids or bases (often corrosive and difficult to separate) | Reusable solid acid catalysts, biocatalysts (e.g., lemon juice), magnetic nanoparticle catalysts | Catalyst recovery and reuse, milder reaction conditions, reduced waste |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy | Rapid heating, shorter reaction times, increased energy efficiency |

| Reaction Type | Stepwise synthesis | One-pot, multicomponent reactions | Higher atom economy, reduced purification steps, time-saving |

Advanced Mechanistic Investigations

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting the formation of new products. For this compound, advanced mechanistic studies will likely focus on several key areas. Kinetic studies can elucidate the rate-determining steps in its synthesis and subsequent reactions. rsc.orgumn.edu Computational modeling, particularly Density Functional Theory (DFT), can be used to map reaction pathways, visualize transition states, and calculate activation energies, providing insights that are difficult to obtain experimentally. acs.org Isotopic labeling studies could be employed to track the movement of atoms during transformations, confirming proposed mechanisms. Understanding the interplay of the electron-withdrawing trifluoromethyl and benzoyl groups on the pyrazole ring's reactivity is a key area for investigation, as it governs the regioselectivity of functionalization reactions. nih.govrsc.org

Exploration of Novel Chemical Transformations

The this compound scaffold is rich in potential for novel chemical transformations. Future research will likely move beyond simple modifications to explore more complex derivatizations. Site-selective functionalization of the pyrazole ring at the C-4 position, which is often challenging, could be achieved using advanced organometallic techniques like directed ortho-metalation or C-H activation. epfl.chacs.org The benzoyl group itself is a versatile handle for further reactions; for instance, its carbonyl group can be reduced to an alcohol, converted to a thioamide, or used as a site for nucleophilic addition to create more complex structures. The methyl group at the C-5 position could also be a target for functionalization, such as through radical bromination followed by substitution.

| Reactive Site | Potential Transformation | Reagents/Conditions | Potential Product Class |

|---|---|---|---|

| Pyrazole C-4 Position | Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-pyrazole derivatives |

| Pyrazole C-4 Position | C-H Arylation | Palladium catalyst, Aryl halide | 4-Aryl-pyrazole derivatives |

| Benzoyl Carbonyl | Reduction | Sodium borohydride (B1222165) (NaBH4) | Phenyl(pyrazolyl)methanol derivatives |

| Benzoyl Carbonyl | Grignard Reaction | R-MgBr | Tertiary alcohol derivatives |

| Methyl Group (C-5) | Halogenation | NBS, radical initiator (AIBN) | 5-(Bromomethyl)pyrazole derivatives |

| N-Benzoyl Group | Hydrolysis/Removal | Strong base (e.g., NaOH) | 5-methyl-3-(trifluoromethyl)pyrazole |

Design of Next-Generation Functional Materials

The unique combination of a planar pyrazole ring, a bulky benzoyl group, and an electron-withdrawing trifluoromethyl group makes this compound an attractive building block for new functional materials. The trifluoromethyl group can enhance thermal stability and solubility in organic media, which are desirable properties for materials used in electronic devices. nih.gov The aromatic pyrazole core is known to exhibit fluorescence, suggesting potential applications in organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes. mdpi.com By modifying the benzoyl group or adding other functional groups to the pyrazole ring, researchers can tune the electronic and photophysical properties of the molecule. This could lead to the development of novel polymers with specialized optical properties, liquid crystals, or advanced materials for photovoltaic applications. mdpi.com

Computational Chemistry in Predictive Design and Discovery

Computational chemistry is an increasingly powerful tool for accelerating the discovery and design of new molecules and materials. eurasianjournals.com Using methods like Density Functional Theory (DFT), researchers can predict a wide range of properties for this compound and its hypothetical derivatives without synthesizing them. researchgate.netnih.gov These predictions include molecular geometry, electronic structure (such as HOMO/LUMO energy levels), and spectral characteristics (NMR, IR). researchgate.nettandfonline.com Such calculations can guide synthetic efforts by predicting the most likely sites for electrophilic or nucleophilic attack, helping to design more efficient and selective reactions. researchgate.net Furthermore, computational screening can be used to identify derivatives with desirable properties for specific applications, such as optimized electronic band gaps for semiconductors or strong binding affinities for biological targets, thereby streamlining the discovery process for new functional materials and bioactive compounds. eurasianjournals.comnih.gov

Q & A

Q. What are the typical synthetic routes for preparing 1-Benzoyl-5-methyl-3-(trifluoromethyl)pyrazole?

The compound is commonly synthesized via condensation reactions between substituted hydrazines and β-diketones or their equivalents. For example, cyclocondensation of trifluoromethyl-containing hydrazines with benzoyl-substituted enones under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) is a standard approach. Key intermediates, such as 5-amino-3-cyano-1-arylpyrazoles, are often functionalized further via nucleophilic substitution or transition-metal-catalyzed coupling reactions to introduce the benzoyl group .

Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?

- NMR : H and C NMR are critical for verifying substituent positions. The trifluoromethyl group () exhibits a distinct F NMR signal near -60 to -65 ppm.

- IR : Stretching vibrations for the carbonyl group (C=O) of the benzoyl moiety appear at ~1680–1700 cm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak () and isotopic patterns for chlorine/fluorine atoms .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis of the trifluoromethyl group or degradation of the benzoyl moiety. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, as hygroscopic intermediates can lead to byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Catalyst Screening : Test palladium or rhodium catalysts (e.g., RhCl) for coupling reactions to enhance regioselectivity.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reactivity and solubility.

- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions like decomposition of the trifluoromethyl group .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Cross-validate data with computational methods (e.g., DFT calculations for NMR chemical shifts) and replicate experiments under standardized conditions. For example, discrepancies in C NMR signals for the pyrazole ring can arise from solvent effects or impurities; using deuterated solvents and ultra-pure reagents mitigates this .

Q. How can regioselectivity challenges during functionalization of the pyrazole core be addressed?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazole nitrogen to steer electrophilic substitution to the 3- or 5-position.

- Metal-Mediated Coupling : Use Suzuki-Miyaura cross-coupling to selectively install aryl groups at the 1-position without disrupting the trifluoromethyl substituent .

Q. What methodologies are used to assess the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC.

- Metabolic Stability : Use liver microsome assays to evaluate susceptibility to cytochrome P450 enzymes .

Methodological and Analytical Questions

Q. How can computational chemistry predict reactivity patterns of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Solvent effects are incorporated using the PCM model .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in reaction pathways?

Isotopic labeling ( or in ) combined with kinetic isotope effect (KIE) studies tracks the group’s electronic and steric influence. Comparative studies with non-fluorinated analogs further isolate its impact .

Safety and Compliance

Q. What safety protocols are recommended for handling intermediates with reactive functional groups (e.g., sulfinyl or tosyl groups)?

Q. How are ecological toxicity and biodegradability assessed for this compound?

Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays) and ready biodegradability tests (e.g., modified Sturm test). No data is currently available, necessitating these studies for compliance with REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.